molecular formula C13H8BrFO B12086639 (3-Bromo-5-fluoro-phenyl)-phenyl-methanone

(3-Bromo-5-fluoro-phenyl)-phenyl-methanone

Cat. No.: B12086639
M. Wt: 279.10 g/mol
InChI Key: BFDUJHRREKCOKY-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoro-phenyl)-phenyl-methanone is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring attached to a methanone group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoro-phenyl)-phenyl-methanone typically involves the bromination and fluorination of phenyl-methanone derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoro-phenyl)-phenyl-methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-methanone derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

(3-Bromo-5-fluoro-phenyl)-phenyl-methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluoro-phenyl)-phenyl-methanone involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can influence various pathways, leading to specific chemical or biological effects. The exact molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorophenol: Similar structure but with a hydroxyl group instead of a methanone group.

    3-Bromo-5-fluorobenzeneboronic acid: Contains a boronic acid group, used in coupling reactions.

    5-Bromo-2-fluoroacetophenone: Similar structure with an acetophenone group.

Uniqueness

(3-Bromo-5-fluoro-phenyl)-phenyl-methanone is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H8BrFO

Molecular Weight

279.10 g/mol

IUPAC Name

(3-bromo-5-fluorophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrFO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

BFDUJHRREKCOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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